2,2-Dimethylpentyl methacrylate
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Overview
Description
2,2-Dimethylpentyl methacrylate is an organic compound with the molecular formula C11H20O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, durability, and resistance to environmental factors in the materials it is incorporated into .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,2-dimethylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2,2-dimethylpentanol are fed into a reactor along with the catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form homopolymers or copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2,2-dimethylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Acid/Base Catalysts: For hydrolysis and transesterification reactions.
Solvents: Such as toluene or methanol, depending on the specific reaction.
Major Products
Polymers and Copolymers: Formed through polymerization.
Methacrylic Acid and 2,2-Dimethylpentanol: Formed through hydrolysis.
Various Methacrylate Esters: Formed through transesterification.
Scientific Research Applications
2,2-Dimethylpentyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of dental materials and medical adhesives.
Mechanism of Action
The primary mechanism by which 2,2-dimethylpentyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their specific application. The ester group can also undergo hydrolysis, releasing methacrylic acid and 2,2-dimethylpentanol, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a shorter alkyl chain.
Butyl methacrylate: Another methacrylate ester with a different alkyl group.
Ethyl methacrylate: Similar in structure but with an ethyl group instead of a 2,2-dimethylpentyl group.
Uniqueness
2,2-Dimethylpentyl methacrylate is unique due to its branched alkyl chain, which imparts specific properties to the polymers it forms. These properties include increased flexibility, durability, and resistance to environmental factors compared to other methacrylate esters .
Properties
CAS No. |
67905-09-3 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,2-dimethylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-7-11(4,5)8-13-10(12)9(2)3/h2,6-8H2,1,3-5H3 |
InChI Key |
YFDAAPDBSTZCJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)C(=C)C |
Origin of Product |
United States |
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